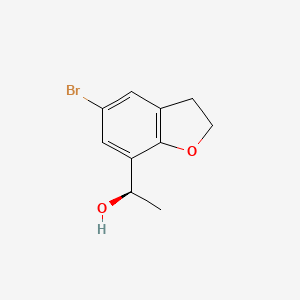

(1R)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol

Descripción general

Descripción

(1R)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol is a chemical compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules

Aplicaciones Científicas De Investigación

Brominated Flame Retardants and Environmental Concerns

Benzofuran derivatives, including brominated variants, have been extensively studied for their occurrence in indoor air, dust, consumer goods, and food. These studies highlight the increasing application of novel brominated flame retardants (NBFRs) and emphasize the need for further research on their environmental fate and toxicity. The presence of specific benzofuran compounds in monitoring programs raises concerns about their potential health and environmental impacts, underscoring the need for optimized analytical methods and further investigation into indoor environments, emission sources, and potential leaching effects (Zuiderveen, Slootweg, & de Boer, 2020).

Bioactivity and Synthetic Approaches

Benzofuran compounds exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. Their potential as natural drug lead compounds has attracted significant attention, with ongoing research into their bioactivity, drug prospects, and chemical synthesis methods. Recent discoveries have introduced novel benzofuran compounds with significant therapeutic potential, highlighting innovative methods for constructing complex benzofuran derivatives with high yield and reduced side reactions (Miao et al., 2019).

Pharmacology and Drug Development

The pharmacological profile of benzofuran derivatives is a subject of intense study due to their diverse biological activities. Research in this area focuses on the development of benzofuran-based drugs with anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties. Recent patents and studies reveal the importance of the benzofuran nucleus in bioactive compounds and its role in developing new therapeutic agents. The review of benzofuran inhibitors outlines the recent developments in their biological activities and emphasizes the potential of certain benzofuran derivatives as pro-drugs, highlighting the impact of functional groups on their therapeutic activities (Dawood, 2019).

Environmental Pollution and Toxicity of Brominated Flame Retardants

The environmental pollution and toxicity associated with brominated flame retardants, including those related to benzofuran derivatives, have been the subject of review studies. These compounds are identified as persistent organic pollutants, with significant concerns raised about their environmental persistence, long-range transport, bioaccumulation, and potential health impacts. The review emphasizes the need for control measures to mitigate the harmful impacts of these substances on human health (Zhu-yin, 2014).

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol typically involves the following steps:

Reduction: The reduction of the resulting bromo compound to introduce the hydroxyl group can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hyd

Propiedades

IUPAC Name |

(1R)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-6(12)9-5-8(11)4-7-2-3-13-10(7)9/h4-6,12H,2-3H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJZAQQYJDVUEW-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC2=C1OCC2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC2=C1OCC2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

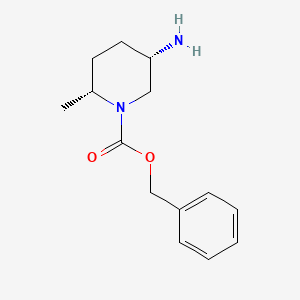

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cis-8-(benzylamino)hexahydro-oxazolo[3,4-a]pyridin-3-one](/img/structure/B1381342.png)

methanone](/img/structure/B1381354.png)

![2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethyl acetate](/img/structure/B1381362.png)